molecular formula C22H41O5P B109590 (2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate CAS No. 779333-58-3

(2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate

Cat. No. B109590
M. Wt: 416.5 g/mol
InChI Key: IJSTZKWSILWQEC-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate” is a chemical compound with the molecular formula C22H43O5P . It is also known as Palmitoleoyl 3-carbacyclic Phosphatidic Acid .


Molecular Structure Analysis

The molecular weight of this compound is 388.5 g/mol . The InChI string and SMILES notation provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 388.5 g/mol, and its exact mass is 388.23786127 g/mol . It has a topological polar surface area of 72.8 Ų . The compound has one hydrogen bond donor count and five hydrogen bond acceptor counts .

Scientific Research Applications

Epoxidation Reactions

The compound has been studied in the context of epoxidation reactions. For instance, unsaturated fatty esters like methyl oleate and others have been epoxidized using potassium peroxomonosulfate, leading to the formation of monoepoxy derivatives. These reactions have high yields (85-99%) and the products are isolated by solvent extraction. The relevance of these processes lies in the modification of unsaturated fatty acids to create compounds with altered chemical properties for various industrial and research applications (Lie Ken Jie & Pasha, 1998).

Novel Fatty Acid Ester Derivatives

Research has also focused on synthesizing novel fatty acid ester derivatives from conjugated C(18) enynoate. Processes like ring-opening of epoxides and reactions with sodium azide have been employed to produce various compounds, which have potential applications in material science, biochemistry, and pharmaceuticals (Lie Ken Jie & Alam, 2001).

Selective Oxidation Studies

The compound has been utilized in studies involving selective oxidation. For example, selective oxidation of secondary over primary hydroxyl groups has been examined, providing insights into chemical selectivity crucial in organic synthesis and pharmaceuticals (Singh & Mahajan, 2006).

Synthesis of Oxygenated Fatty Acid Esters

Another application is in the synthesis of oxygenated fatty acid esters from compounds like santalbic acid ester. These syntheses involve various chemical treatments and have implications for the production of specialized chemicals used in different industries, including food and cosmetics (Pasha & Ahmad, 1993).

Catalytic Autoxidation Studies

The compound has been studied in catalytic autoxidation research, which is significant in understanding the oxidation stability of fatty acids and esters. This research is particularly relevant to the food industry and biofuel production (Gold & Skellon, 1959).

properties

IUPAC Name

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-20-21-18-19-28(24,25)27-21/h9-10,21H,2-8,11-20H2,1H3,(H,24,25)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSTZKWSILWQEC-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleoyl 3-carbacyclic Phosphatidic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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